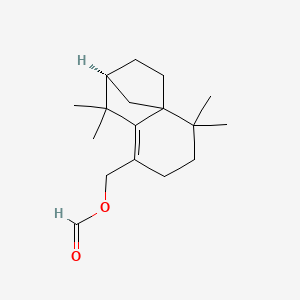
2H-2,4a-Methanonaphthalene-8-methanol, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, formate, (2S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-2,4a-Methanonaphthalene-8-methanol, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, formate, (2S)- is a complex organic compound with a unique structure It is characterized by its hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene core, which is further functionalized with a methanol and formate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-2,4a-Methanonaphthalene-8-methanol, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, formate, (2S)- typically involves multiple steps. The starting material is often a naphthalene derivative, which undergoes a series of hydrogenation and methylation reactions to form the hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene core. The methanol group is introduced through a hydroxylation reaction, and the formate group is added via esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of naphthalene derivatives under high pressure and temperature. The methylation can be achieved using methyl iodide in the presence of a strong base. The hydroxylation and esterification steps are typically carried out using specific catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
2H-2,4a-Methanonaphthalene-8-methanol, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, formate, (2S)- can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The formate group can be reduced to a hydroxyl group.
Substitution: The hydrogen atoms on the naphthalene core can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of 2H-2,4a-Methanonaphthalene-8-aldehyde or 2H-2,4a-Methanonaphthalene-8-carboxylic acid.
Reduction: Formation of 2H-2,4a-Methanonaphthalene-8-methanol.
Substitution: Formation of halogenated derivatives of the naphthalene core.
科学的研究の応用
2H-2,4a-Methanonaphthalene-8-methanol, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, formate, (2S)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2H-2,4a-Methanonaphthalene-8-methanol, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, formate, (2S)- involves its interaction with specific molecular targets. The methanol and formate groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The naphthalene core can interact with hydrophobic regions of proteins, affecting their conformation and function.
類似化合物との比較
Similar Compounds
- 2H-2,4a-Methanonaphthalen-8(5H)-one, 1,3,4,6,7,8a-hexahydro-1,1,5,5-tetramethyl-
- 2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2S,4aR)-
- Isolongifolene
Uniqueness
2H-2,4a-Methanonaphthalene-8-methanol, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, formate, (2S)- is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to its analogs
特性
CAS番号 |
61826-52-6 |
|---|---|
分子式 |
C17H26O2 |
分子量 |
262.4 g/mol |
IUPAC名 |
[(8S)-2,2,7,7-tetramethyl-5-tricyclo[6.2.1.01,6]undec-5-enyl]methyl formate |
InChI |
InChI=1S/C17H26O2/c1-15(2)7-5-12(10-19-11-18)14-16(3,4)13-6-8-17(14,15)9-13/h11,13H,5-10H2,1-4H3/t13-,17?/m0/s1 |
InChIキー |
JQKOBLAHVJOOFB-CWQZNGJJSA-N |
異性体SMILES |
CC1(CCC(=C2C13CC[C@@H](C3)C2(C)C)COC=O)C |
正規SMILES |
CC1(CCC(=C2C13CCC(C3)C2(C)C)COC=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N-cyclopropyl-1-(3-methoxypropyl)-](/img/structure/B14164031.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-hydroxy-](/img/structure/B14164039.png)

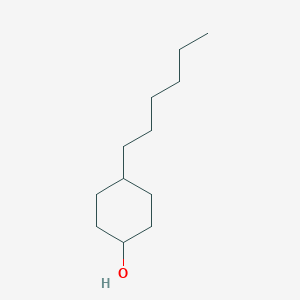
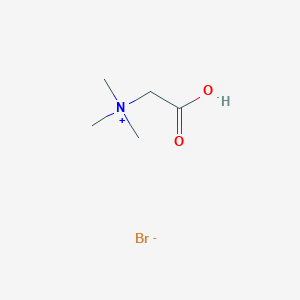

![3H-4,8a-Propano-1H-2-benzopyran-1-one,8[2-(3-furanyl)ethyl]hexahydro-4-methyl-7-methylene](/img/structure/B14164070.png)
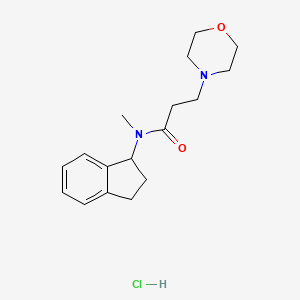
![Spiro[2.5]octa-4,7-dien-6-one, 5,7-bis(1,1-dimethylethyl)-](/img/structure/B14164080.png)
![9-methyl-4-oxo-N,N-dipropyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14164092.png)
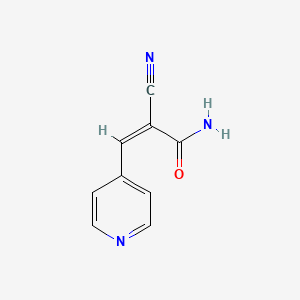

![(4-Benzylpiperazin-1-yl)[1-(3-hydroxybenzyl)piperidin-4-yl]methanone](/img/structure/B14164114.png)

